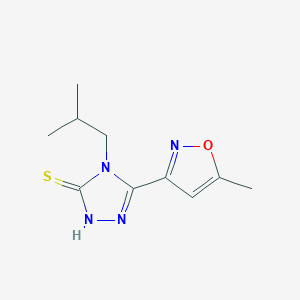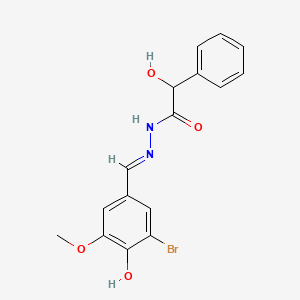
4-isobutyl-5-(5-methyl-3-isoxazolyl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-isobutyl-5-(5-methyl-3-isoxazolyl)-4H-1,2,4-triazole-3-thiol, also known as IBT, is a chemical compound that has been extensively studied for its potential applications in scientific research. IBT is a thiol compound that contains a triazole ring and an isoxazole ring. It has been shown to have a variety of biological activities, including antimicrobial, antifungal, and anticancer properties. In
作用機序
The mechanism of action of 4-isobutyl-5-(5-methyl-3-isoxazolyl)-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various biological processes. 4-isobutyl-5-(5-methyl-3-isoxazolyl)-4H-1,2,4-triazole-3-thiol has been shown to inhibit the activity of enzymes involved in DNA replication, RNA synthesis, and protein synthesis. Additionally, 4-isobutyl-5-(5-methyl-3-isoxazolyl)-4H-1,2,4-triazole-3-thiol has been shown to inhibit the activity of enzymes involved in the biosynthesis of important cellular components such as lipids and carbohydrates.
Biochemical and Physiological Effects:
4-isobutyl-5-(5-methyl-3-isoxazolyl)-4H-1,2,4-triazole-3-thiol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi by disrupting their cell walls and membranes. Additionally, 4-isobutyl-5-(5-methyl-3-isoxazolyl)-4H-1,2,4-triazole-3-thiol has been shown to induce apoptosis, or programmed cell death, in cancer cells. 4-isobutyl-5-(5-methyl-3-isoxazolyl)-4H-1,2,4-triazole-3-thiol has also been shown to have antioxidant properties, protecting cells from oxidative damage.
実験室実験の利点と制限
4-isobutyl-5-(5-methyl-3-isoxazolyl)-4H-1,2,4-triazole-3-thiol has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it accessible for researchers. Additionally, 4-isobutyl-5-(5-methyl-3-isoxazolyl)-4H-1,2,4-triazole-3-thiol has been shown to have a variety of biological activities, making it a versatile compound for use in a variety of experimental settings. However, there are also limitations to the use of 4-isobutyl-5-(5-methyl-3-isoxazolyl)-4H-1,2,4-triazole-3-thiol in lab experiments. Its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, 4-isobutyl-5-(5-methyl-3-isoxazolyl)-4H-1,2,4-triazole-3-thiol has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for the study of 4-isobutyl-5-(5-methyl-3-isoxazolyl)-4H-1,2,4-triazole-3-thiol. One area of interest is the development of new antibiotics based on the structure of 4-isobutyl-5-(5-methyl-3-isoxazolyl)-4H-1,2,4-triazole-3-thiol. Another area of interest is the development of new anticancer therapies based on the mechanism of action of 4-isobutyl-5-(5-methyl-3-isoxazolyl)-4H-1,2,4-triazole-3-thiol. Additionally, 4-isobutyl-5-(5-methyl-3-isoxazolyl)-4H-1,2,4-triazole-3-thiol has shown potential for the treatment of neurodegenerative diseases, and further research in this area is needed. Finally, the mechanism of action of 4-isobutyl-5-(5-methyl-3-isoxazolyl)-4H-1,2,4-triazole-3-thiol is not fully understood, and further studies are needed to elucidate its biological activity.
合成法
The synthesis of 4-isobutyl-5-(5-methyl-3-isoxazolyl)-4H-1,2,4-triazole-3-thiol involves the reaction of 5-methyl-3-isoxazolecarboxylic acid with isobutylamine to form the corresponding amide. This amide is then reacted with thiosemicarbazide to yield the final product, 4-isobutyl-5-(5-methyl-3-isoxazolyl)-4H-1,2,4-triazole-3-thiol. The synthesis of 4-isobutyl-5-(5-methyl-3-isoxazolyl)-4H-1,2,4-triazole-3-thiol has been optimized to increase the yield and purity of the product, making it more accessible for scientific research.
科学的研究の応用
4-isobutyl-5-(5-methyl-3-isoxazolyl)-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in scientific research. It has been shown to have antimicrobial properties against a variety of bacteria and fungi, making it a potential candidate for the development of new antibiotics. 4-isobutyl-5-(5-methyl-3-isoxazolyl)-4H-1,2,4-triazole-3-thiol has also been shown to have anticancer properties, inhibiting the growth of cancer cells in vitro and in vivo. Additionally, 4-isobutyl-5-(5-methyl-3-isoxazolyl)-4H-1,2,4-triazole-3-thiol has been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
3-(5-methyl-1,2-oxazol-3-yl)-4-(2-methylpropyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4OS/c1-6(2)5-14-9(11-12-10(14)16)8-4-7(3)15-13-8/h4,6H,5H2,1-3H3,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOJHRGJQVMBLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NNC(=S)N2CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-phenyloctahydropyrrolo[1,2-a]pyrazine di(2-butenedioate)](/img/structure/B5985323.png)
![2-[1-cyclopentyl-4-(3,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5985329.png)
![N-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B5985331.png)
![N'-{[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-nitrobenzohydrazide](/img/structure/B5985334.png)
![2-{1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-2-piperidinyl}pyridine](/img/structure/B5985351.png)

![1-[(5-ethyl-2-furyl)methyl]-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide](/img/structure/B5985361.png)
![2-{[2-(1-azepanyl)-2-oxoethyl]thio}-4-ethyl-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile](/img/structure/B5985364.png)
![3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}-N-[(1-phenylcyclopentyl)methyl]propanamide](/img/structure/B5985378.png)

![methyl 4-[(2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)amino]butanoate](/img/structure/B5985383.png)
![2-[acetyl(methyl)amino]-5-chlorobenzoic acid](/img/structure/B5985389.png)

![2-(2-nitrophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5985404.png)